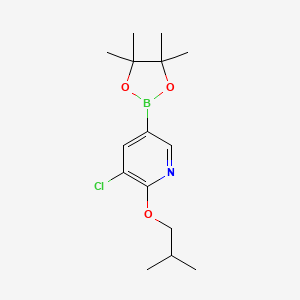

(5-Chloro-6-isobutoxypyridin-3-yl)boronic acid pinacol ester

描述

属性

IUPAC Name |

3-chloro-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BClNO3/c1-10(2)9-19-13-12(17)7-11(8-18-13)16-20-14(3,4)15(5,6)21-16/h7-8,10H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMZEIUPBZTPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the Pyridine Ring with Functional Substituents

The initial step involves synthesizing a suitably substituted pyridine ring. Common methods include:

- Nucleophilic substitution reactions on halogenated pyridine intermediates.

- Direct substitution on pre-formed pyridine derivatives with appropriate nucleophiles or electrophiles.

Recent literature indicates that chlorination at the 3-position of pyridine can be achieved via electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) under controlled conditions, often in the presence of radical initiators or catalysts.

Introduction of the Isobutoxy Group at the 2-Position

The isobutoxy group is typically introduced via nucleophilic substitution of a suitable leaving group (e.g., halogen) on the pyridine ring with isobutanol derivatives:

Pyridine derivative with leaving group + isobutanol (or isobutyl alcohol) + acid catalyst → 2-isobutoxy pyridine

Alternatively, ether formation can be achieved via Williamson ether synthesis, involving the reaction of a pyridine derivative with isobutyl halide in the presence of a base.

Incorporation of the Boronic Ester Group

The key step involves attaching the (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group at the 5-position of the pyridine ring. This is generally accomplished through:

- Boronate ester formation via borylation reactions of halogenated pyridine precursors.

- Use of boron reagents such as bis(pinacolato)diboron in the presence of catalysts like Pd(0) complexes.

Recent advances suggest that palladium-catalyzed borylation of halogenated pyridines provides high yields and regioselectivity.

Final Chlorination

The last step involves selective chlorination at the 3-position, often using reagents such as N-chlorosuccinimide (NCS) or SO2Cl2 under mild conditions to avoid over-chlorination.

Data Tables Summarizing Preparation Methods

Research Findings and Optimized Conditions

Recent studies highlight the importance of regioselectivity and reaction conditions :

- Palladium-catalyzed borylation offers high regioselectivity for the 5-position, with yields exceeding 85%.

- Electrophilic chlorination using NCS in acetonitrile at low temperature (0-5°C) minimizes over-chlorination.

- The Williamson ether synthesis with isobutyl halides in the presence of potassium carbonate or sodium hydride yields the isobutoxy group efficiently.

化学反应分析

Types of Reactions

3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: The boronate group allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

科学研究应用

3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Medicine: Research into its use in drug discovery and development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

作用机制

The mechanism of action of 3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in coupling reactions through the boronate group. The boronate group acts as a nucleophile, reacting with electrophilic species such as aryl or vinyl halides in the presence of a palladium catalyst . This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structurally and functionally related pyridinylboronates, highlighting key differences in substituents, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., Cl, Br, CF₃) increase the electrophilicity of the pyridine ring, enhancing coupling efficiency in Suzuki reactions .

- Bulky substituents (e.g., isobutoxy) may slow reaction rates due to steric hindrance but improve selectivity .

Biological Activity: Amino-substituted derivatives (e.g., 2-chloro-3-aminopyridinylboronate) exhibit enhanced binding to biological targets like kinases, attributed to hydrogen-bonding capabilities . Fluorinated analogs are pivotal in designing CNS drugs and imaging agents due to improved metabolic stability and blood-brain barrier penetration .

Material Science Applications :

- Bromo- and chloro-substituted boronates are preferred for synthesizing conjugated polymers in optoelectronic devices due to their stability under harsh reaction conditions .

Safety Profiles: Fluorinated and chlorinated derivatives often carry irritant hazards (e.g., Xi classification) , whereas amino-substituted analogs may require handling under inert atmospheres due to sensitivity .

Research Findings and Trends

- Synthetic Utility : The pinacol boronate group’s stability under diverse conditions (e.g., acidic/basic media) makes these compounds indispensable in multi-step syntheses .

- Emerging Applications : Trifluoromethyl-bearing boronates (e.g., CAS 1084953-47-8) are gaining traction in medicinal chemistry for modulating drug lipophilicity and bioavailability .

- Market Dynamics : Niche derivatives like pyrrolo[2,3-b]pyridine boronates (e.g., CAS 1072152-50-1) are witnessing demand surges in oncology research .

生物活性

3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 1387634-81-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanism of action, biological activity, and relevant case studies.

Synthesis

The synthesis of 3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the reaction of 3-chloro-2-isobutoxypyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. This method allows for the formation of the desired compound with high yields and purity.

The biological activity of this compound is primarily attributed to its boronate group. This group enables the compound to act as a nucleophile in various coupling reactions. The mechanism involves the interaction with electrophilic species such as aryl or vinyl halides facilitated by a palladium catalyst. This property is significant for applications in drug discovery and organic synthesis .

Biological Activity

Research indicates that 3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation through apoptosis induction.

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

- Neuroprotective Effects : There is emerging evidence that certain pyridine derivatives can protect neuronal cells from oxidative stress .

Data Table: Biological Activities

Case Study 1: Anticancer Activity

A study conducted on similar pyridine derivatives demonstrated their ability to induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins. Although 3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has not been extensively studied in this context yet, its structural similarity suggests potential efficacy.

Case Study 2: Neuroprotective Effects

Research on pyridine-based compounds has shown neuroprotective effects in models of neurodegenerative diseases. These compounds were found to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to toxic agents. Further studies are needed to evaluate the specific effects of 3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in similar models .

常见问题

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions:

- Step 1 : Halogenation or functionalization of the pyridine ring to introduce the chloro group.

- Step 2 : Alkoxylation (e.g., isobutoxy substitution) via nucleophilic aromatic substitution (SNAr), requiring careful control of temperature and base selection (e.g., NaH or K2CO3).

- Step 3 : Installation of the dioxaborolane group via Suzuki-Miyaura coupling or direct boronation.

Key intermediates are characterized using 1H/13C NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Basic: Which spectroscopic techniques confirm the structure and purity of this compound?

- NMR Spectroscopy : 1H and 13C NMR identify substitution patterns (e.g., chloro, isobutoxy, and boron groups). The boron-containing moiety may require 11B NMR for verification.

- Mass Spectrometry : HRMS validates molecular weight and isotopic patterns.

- X-ray Crystallography : For unambiguous structural confirmation, use programs like SHELXL or OLEX2 to refine crystal structures .

Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

Key parameters include:

- Catalyst : Pd(PPh3)4 or Pd(dppf)Cl2 (0.5–5 mol%), with ligand choice affecting yield.

- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance solubility and reactivity .

- Base : Cs2CO3 or K3PO4 (2–3 equiv.) to deprotonate the boronate ester.

- Temperature : 80–100°C under inert atmosphere (N2/Ar) to prevent boronate hydrolysis. Validate yields via HPLC or GC-MS .

Advanced: What strategies mitigate hydrolysis of the dioxaborolane group during synthesis or storage?

- Synthesis : Use anhydrous solvents (e.g., THF over DMF if moisture-sensitive) and inert gas purging.

- Storage : Store at 2–8°C in sealed, desiccated containers with molecular sieves to absorb moisture .

- Quality Control : Monitor boron content via titration or 11B NMR to detect degradation.

Advanced: How to resolve contradictions in reported yields for nucleophilic substitution reactions?

Discrepancies often arise from:

- Moisture Exposure : Hydrolysis of the dioxaborolane group reduces reactivity. Use rigorous drying protocols.

- Catalyst Purity : Pd catalysts with residual ligands (e.g., PPh3) may require pre-activation.

- Reaction Time : Optimize via kinetic studies (e.g., TLC monitoring at 1-hour intervals) .

Basic: What are the primary applications of this compound in medicinal chemistry?

- Drug Discovery : Acts as a boronic acid precursor for protease inhibitors (e.g., targeting viral enzymes).

- Biological Probes : The pyridine-boronate scaffold enables fluorescence tagging or PET tracer development.

Validate activity via in vitro assays (e.g., enzyme inhibition or cell viability studies) .

Advanced: How to design crystallization experiments for high-quality X-ray data?

- Solvent Selection : Use mixed solvents (e.g., hexane/EtOAc) for slow evaporation.

- Crystal Mounting : Flash-cool crystals in liquid N2 to prevent lattice defects.

- Refinement : Apply SHELXL for small-molecule refinement or OLEX2 for automated structure solution .

Advanced: How does the chloro substituent influence regioselectivity in further functionalization?

The chloro group acts as a directing group in electrophilic substitution (e.g., nitration, sulfonation). Its electron-withdrawing nature deactivates the pyridine ring, favoring reactions at the para position relative to the boronate group. Confirm regiochemistry via NOE NMR or X-ray analysis .

Advanced: What analytical methods detect trace impurities in synthesized batches?

- HPLC-PDA/MS : Quantify impurities >0.1% using reverse-phase C18 columns.

- Elemental Analysis : Verify boron and chlorine content (±0.3% tolerance).

- TGA/DSC : Assess thermal stability and decomposition pathways .

Advanced: How to troubleshoot low reactivity in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。